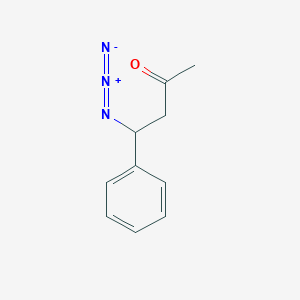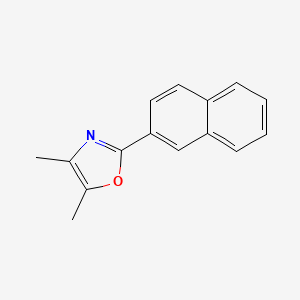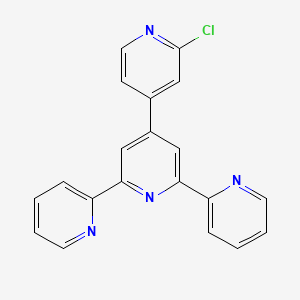![molecular formula C20H21NO3 B14196378 Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester CAS No. 852288-72-3](/img/structure/B14196378.png)
Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester include other carbamic acid derivatives and phenylmethyl esters, such as:
- Carbamic acid, phenyl ester
- Carbamic acid, N-(2-chloro-4-fluoro-5-methylphenyl)-, phenylmethyl ester
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines elements of both carbamic acid and phenylmethyl ester. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
852288-72-3 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
benzyl N-[1-(4-acetylphenyl)but-3-enyl]carbamate |
InChI |
InChI=1S/C20H21NO3/c1-3-7-19(18-12-10-17(11-13-18)15(2)22)21-20(23)24-14-16-8-5-4-6-9-16/h3-6,8-13,19H,1,7,14H2,2H3,(H,21,23) |
InChI Key |
QDZKSHJKZZIMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(CC=C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



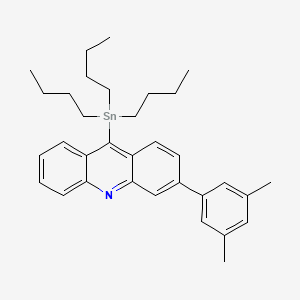
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)
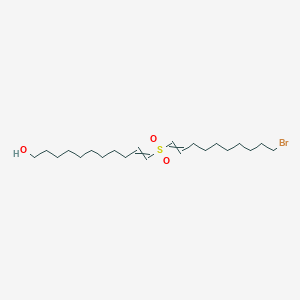
![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
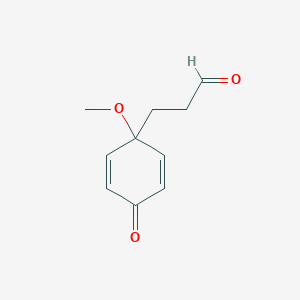
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
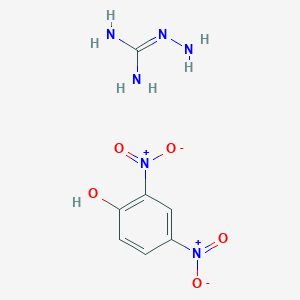
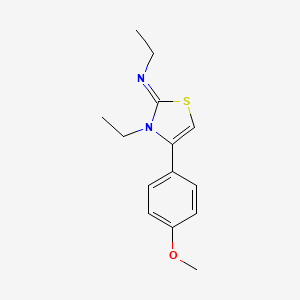
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
